molecular formula C10H11ClFN3 B13717898 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride

3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride

Cat. No.: B13717898
M. Wt: 227.66 g/mol
InChI Key: JZEJNWMAWIAYMC-UHFFFAOYSA-N
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Description

. This compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The preparation of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves several synthetic routes. One common method includes the reaction of 2-fluoro-5-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological activities .

Comparison with Similar Compounds

3-Amino-5-(2-fluoro-5-methylphenyl)pyrazole Hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H

InChI Key

JZEJNWMAWIAYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=NN2)N.Cl

Origin of Product

United States

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